5-Hydroxy-1-methoxyxanthone

Overview

Description

5-Hydroxy-1-methoxyxanthone (5-HMX) is a natural product found in many plants and is known to have a wide range of biological activities. It is a powerful antioxidant, anti-inflammatory and neuroprotective agent, as well as being a potential therapeutic agent for a variety of diseases. 5-HMX has also been shown to have potential applications in the laboratory, such as in the synthesis of other compounds.

Scientific Research Applications

Cardiovascular Health : Hydroxy- and acetoxyxanthones, including 5-Hydroxy-1-methoxyxanthone, have shown effectiveness in inhibiting lipid peroxidation catalyzed by NADPH and TNF-alpha-induced ICAM-1 expression on endothelial cells. This suggests potential benefits for cardiovascular health (Madan et al., 2002).

Anti-Tumor Activity : Xanthones and cinnamate esters from Hypericum hookerianum have demonstrated significant inhibitory activity against human tumor cell growth, suggesting potential applications in cancer therapy (Wilairat et al., 2005).

Anti-Ulcer Properties : Compounds like Hypericorin C, D, and 3,4-dihydroxy-5-methoxyxanthone exhibit potential anti-ulcer activity, indicating a possible role in treating gastrointestinal disorders (Ali et al., 2014).

Synthetic Chemistry : Xanthones like 3-methoxy-1- 7-dihydroxyxanthone, similar to natural gentisin, have been synthesized, indicating their importance in chemical research and potential pharmaceutical applications (Anand & Venkataraman, 1947).

Quality Control in Herbal Medicine : Methoxylated xanthones are used in the quality control of small centaury flowering tops, demonstrating the importance of these compounds in ensuring the efficacy and safety of herbal products (Valentão et al., 2002).

Antifungal and Monoamine Oxidase Inhibition : Certain xanthones have shown antifungal activity and the ability to inhibit monoamine oxidase A and B, which could be useful in developing treatments for fungal infections and neurological disorders (Rocha et al., 1994).

Anti-Malarial Activity : Compounds including 5-hydroxy-3-methoxyxanthone from Hypericum lanceolatum stem bark have exhibited anti-malarial activity, supporting their use in developing new malaria treatments (Zofou et al., 2011).

Central Nervous System Stimulants : Xanthones from Swertia purpurascens Wall. have shown significant CNS stimulant actions, backing their therapeutic use in traditional Indian medicine (Ghosal et al., 1975).

Mechanism of Action

Target of Action

5-Hydroxy-1-methoxyxanthone has been found to exhibit antifungal properties against Cladosporium cucumerinum . It also shows varying degrees of inhibition of monoamine oxidase A and B .

Mode of Action

It is known to interact with its targets (such as monoamine oxidase a and b) and induce changes that lead to its biological effects .

Biochemical Pathways

Xanthones, including this compound, are secondary metabolites produced by plant organisms . Their biosynthesis involves the shikimate and the acetate pathways, which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .

Pharmacokinetics

It is known that glycosylation of xanthones, such as in xanthone glucosides, can improve characteristics like solubility and pharmacological activity , which could potentially impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include potent concentration-dependent relaxation in rat coronary artery rings pre-contracted with 1 μM of 5-hydroxytryptamine .

Action Environment

It is known that the biosynthesis of xanthones in plants can be influenced by various environmental factors .

Biochemical Analysis

Cellular Effects

5-Hydroxy-1-methoxyxanthone has been shown to have a variety of effects on cells. For instance, it has been reported to induce potent concentration-dependent relaxation in rat coronary artery rings

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in the xanthone biosynthetic pathway in plants, which involves the shikimate and the acetate pathways

properties

IUPAC Name |

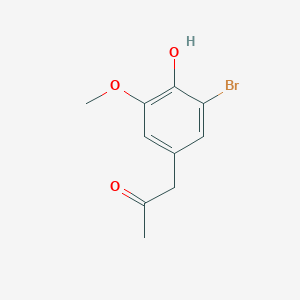

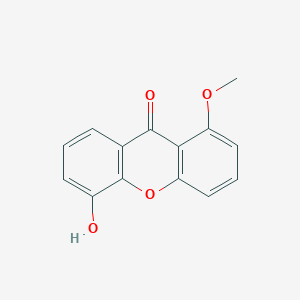

5-hydroxy-1-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c1-17-10-6-3-7-11-12(10)13(16)8-4-2-5-9(15)14(8)18-11/h2-7,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAMSSLNXVYMKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(O2)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333064 | |

| Record name | 5-Hydroxy-1-methoxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27770-13-4 | |

| Record name | 5-Hydroxy-1-methoxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B42409.png)